molecular formula C16H20N4O3 B14519539 2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione CAS No. 62471-83-4

2-(Diethylamino)-6-(morpholin-4-yl)quinoxaline-5,8-dione

Cat. No.: B14519539
CAS No.: 62471-83-4
M. Wt: 316.35 g/mol
InChI Key: KSBFLUCXJVTWDN-UHFFFAOYSA-N
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Description

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione is a complex organic compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione typically involves multi-step organic reactions. One common method is the condensation of 2,3-diaminophenazine with diethylamine and morpholine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino or morpholino groups are replaced by other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-5,8-dione derivatives, while reduction may produce dihydroquinoxaline derivatives. Substitution reactions can lead to a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethyl methacrylate: A pH-sensitive polymer used in various applications, including drug delivery and biomedical research.

    Diethylamino hydroxybenzoyl hexyl benzoate: A UV filter used in sunscreen products.

    Chloroquine and Amodiaquine: 4-aminoquinoline derivatives used as antimalarial drugs.

Uniqueness

2-(Diethylamino)-6-morpholinoquinoxaline-5,8-dione stands out due to its unique combination of diethylamino and morpholino groups attached to the quinoxaline core. This structural feature imparts distinct chemical and biological properties, making it a versatile compound with potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse range of scientific research applications further highlight its uniqueness compared to similar compounds.

Properties

CAS No.

62471-83-4

Molecular Formula

C16H20N4O3

Molecular Weight

316.35 g/mol

IUPAC Name

2-(diethylamino)-6-morpholin-4-ylquinoxaline-5,8-dione

InChI

InChI=1S/C16H20N4O3/c1-3-19(4-2)13-10-17-15-14(18-13)12(21)9-11(16(15)22)20-5-7-23-8-6-20/h9-10H,3-8H2,1-2H3

InChI Key

KSBFLUCXJVTWDN-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CN=C2C(=N1)C(=O)C=C(C2=O)N3CCOCC3

Origin of Product

United States

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